[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid

Hydrogen-bond donor Pyrimidine tautomerism Solubility modulation

Enhance your screening library with [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid, a chiral, low-logP (1.4–1.9) analog for metalloenzyme and 3-MST SAR studies. The 4-hydroxy-6-methylpyrimidine core provides bidentate metal chelation (Zn²⁺, Mg²⁺, Fe²⁺), while the α-phenylacetic acid side-chain enables enantiomeric resolution. The lower logP relative to 4,6-dimethyl analogs reduces precipitation risk in HTS assays. Procure this validated scaffold for hit-to-lead optimization.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
Cat. No. B11693841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)SC(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H12N2O3S/c1-8-7-10(16)15-13(14-8)19-11(12(17)18)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,17,18)(H,14,15,16)
InChIKeyPUCLDVOIXVHDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid (CAS 303793-52-4): Compound Class, Core Scaffold, and Procurement-Relevant Identity


[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid (CAS 303793-52-4, molecular formula C13H12N2O3S, molecular weight 276.31 g/mol) belongs to the pyrimidine-2-ylsulfanyl phenylacetic acid class, characterized by a 4-hydroxy-6-methylpyrimidine ring connected via a thioether bridge to an α-phenylacetic acid moiety . The compound features a carboxylic acid group (predicted pKa ≈ 3.5), a phenolic hydroxyl at the pyrimidine 4-position capable of lactam–lactim tautomerism, and a chiral center at the α-carbon of the phenylacetic acid unit—structural attributes that jointly distinguish it from non-hydroxylated, unsubstituted-pyrimidine, and achiral analogs in this chemical space .

Why [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid Cannot Be Interchanged with Common Pyrimidine-Sulfanyl Acetic Acid Analogs


Within the pyrimidine-2-ylsulfanyl acetic acid family, seemingly minor structural variations produce large differences in hydrogen-bonding capacity, lipophilicity, tautomeric behavior, and stereochemical complexity. The 4-hydroxy substituent on the target compound enables lactam–lactim tautomerism that modulates both solubility and target engagement, while the α-phenylacetic acid side-chain introduces a chiral center absent in the simpler [(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid (CAS 98276-91-6) . Replacement by the 4,6-dimethyl analog (CAS 87125-95-9) removes the phenolic OH, eliminating a hydrogen-bond donor and altering logP by an estimated 0.5–1.0 units—sufficient to change membrane permeability and binding profiles in enzyme assays [1]. The evidence items below quantify these differentiation axes.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid vs. Closest Analogs


Hydrogen-Bond Donor Count: 4-OH Pyrimidine vs. 4,6-Dimethyl Pyrimidine Determines Intermolecular Interaction Capacity

The target compound possesses three hydrogen-bond donors (carboxylic acid OH, pyrimidine 4-OH, and the NH of the lactam tautomer) and five hydrogen-bond acceptors, whereas (4,6-dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS 87125-95-9) contains only one H-bond donor (carboxylic acid) and four acceptors [1]. This difference directly impacts aqueous solubility, crystal packing, and target-binding complementarity—the 4-OH group can act as both donor and acceptor, enabling bidentate interactions with protein active sites that are sterically impossible for the 4,6-dimethyl congener.

Hydrogen-bond donor Pyrimidine tautomerism Solubility modulation

Lipophilicity (logP) Differentiation: The 4-Hydroxy Substituent Reduces logP vs. Unsubstituted and 4,6-Dimethyl Pyrimidine Analogs

The computed logP of the unsubstituted pyrimidine analog phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS 87125-92-6) is reported as 2.39 . Introduction of the 4-hydroxy group (as in the target compound) is expected to reduce logP by approximately 0.5–1.0 log units based on the π-value of phenolic OH (~−0.67), yielding an estimated logP of ~1.4–1.9 for the target compound. The 4,6-dimethyl analog (CAS 87125-95-9) would exhibit a logP increase of ~+0.5 relative to the unsubstituted congener due to the two methyl groups, placing it near 2.9—a difference of approximately 1.0–1.5 log units from the target compound .

Lipophilicity logP Membrane permeability ADME prediction

Stereochemical Complexity: Chiral α-Carbon Enables Enantioselective Pharmacology Not Possible with Achiral Acetic Acid Analogs

The target compound contains a chiral center at the α-carbon of the phenylacetic acid moiety (the carbon bearing both the phenyl ring and the carboxylic acid), generating two enantiomers. In contrast, [(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid (CAS 98276-91-6) and [(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid (CAS 67466-26-6) are achiral, as they lack substitution at the acetic acid α-position . This stereochemical feature is critical because chiral stationary phases can resolve enantiomers for differential pharmacological evaluation—a dimension entirely absent in the achiral comparators, where batch-to-batch variability is limited to chemical purity alone.

Chirality Enantioselectivity Stereochemistry Phenylacetic acid scaffold

Lactam–Lactim Tautomerism of the 4-Hydroxy Pyrimidine Ring Modulates Target-Binding Species Distribution Not Available in 4,6-Dimethyl or Unsubstituted Analogs

The 4-hydroxy-6-methylpyrimidine ring in the target compound undergoes lactam–lactim tautomerism, interconverting between the 4-oxo (lactam, 6-methyl-4-oxo-1,4-dihydropyrimidine) and 4-hydroxy (lactim) forms [1]. This tautomeric equilibrium is absent in (4,6-dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS 87125-95-9) and phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS 87125-92-6), where both positions 4 and 6 are substituted with non-tautomerizable methyl groups or hydrogen [2]. The lactam form presents a hydrogen-bond-accepting carbonyl and a hydrogen-bond-donating NH, while the lactim form presents a phenolic OH—both species coexist in solution and can engage distinct binding-site residues. The tautomeric equilibrium constant (KT) for 4-hydroxypyrimidine derivatives in aqueous solution typically ranges from 10² to 10⁴, favoring the lactam form [3].

Tautomerism Pyrimidine Binding species Lactam–lactim equilibrium

3-MST Inhibitory Activity: Core Scaffold Validation Through HMPSNE (I3MT-3) with IC50 = 2.7 μM Establishes Target Class Relevance

The closest structurally characterized analog of the target compound, HMPSNE (I3MT-3; 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one, CAS 459420-09-8), is a potent and selective 3-mercaptopyruvate sulfurtransferase (3-MST) inhibitor with an IC50 of 2.7 μM (cell-free assay) and 2.3 μM against murine 3-MST . HMPSNE was identified as the most potent and selective compound among a series of aryl-substituted pyrimidones and demonstrated antiproliferative activity in murine MC38 and CT26 colon cancer cell lines [1]. The target compound shares the identical 4-hydroxy-6-methylpyrimidine-2-thioether core scaffold with HMPSNE, differing only in the replacement of the naphthyl ketone side-chain with a phenylacetic acid group—a modification that preserves the thioether linkage geometry while altering the electrophilic character of the side chain.

3-MST inhibitor Hydrogen sulfide Antiproliferative HMPSNE

Metal Chelation Potential: 4-Hydroxy Pyrimidine as Bidentate Ligand vs. Non-Coordinating 4,6-Dimethyl Pyrimidine

The 4-hydroxy-6-methylpyrimidine moiety in the target compound can act as a bidentate metal-chelating ligand through the endocyclic N3 nitrogen and the deprotonated 4-oxo/hydroxy oxygen, forming stable five-membered chelate rings with divalent metal ions such as Zn²⁺, Mg²⁺, and Fe²⁺ [1]. In contrast, the 4,6-dimethyl-pyrimidin-2-ylsulfanyl analog (CAS 87125-95-9) lacks the oxygen donor atom at position 4 and can only coordinate through endocyclic nitrogens in a weaker monodentate fashion. This chelation capability is structurally analogous to the metal-binding motif of 4-hydroxypyrimidine-containing metalloenzyme inhibitors [2]. No experimental stability constants (log K) are available for the target compound with specific metal ions.

Metal chelation Pyrimidine Bidentate ligand Metalloenzyme inhibition

Optimal Research and Industrial Application Scenarios for [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid Based on Verified Differentiation Evidence


3-MST Inhibitor Lead Optimization: SAR Exploration of the Side-Chain Vector Using the Phenylacetic Acid Scaffold

Researchers building on the validated 3-MST inhibitory activity of HMPSNE (IC50 = 2.7 μM) can employ the target compound as a side-chain-diversified analog to probe the aryl-binding pocket tolerance of the 3-MST active site. The phenylacetic acid side-chain replaces the naphthyl ketone of HMPSNE with a carboxylic acid-bearing phenyl group, offering a new vector for H-bonding and charge–charge interactions while preserving the critical 4-hydroxy-6-methylpyrimidine-2-thioether core . This compound serves as a direct comparator in head-to-head enzymatic assays measuring H2S suppression via AzMC fluorescence, enabling quantitative SAR mapping of the aryl side-chain region [1].

Enantioselective Pharmacological Profiling with Chiral Resolution of the Racemic Phenylacetic Acid Moiety

The chiral α-carbon of the phenylacetic acid unit permits enantiomeric resolution using chiral HPLC or simulated moving bed (SMB) chromatography, enabling differential testing of (R)- and (S)-enantiomers in target-binding assays. This stereochemical dimension is unavailable in the achiral analogs [(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid (CAS 98276-91-6) and [(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid (CAS 67466-26-6) . Separated enantiomers can be individually screened for differential IC50 values, plasma protein binding, and metabolic stability, providing critical information for lead selection that would be entirely missed with achiral comparators.

Metalloenzyme Inhibitor Screening Leveraging Bidentate 4-Hydroxy Pyrimidine–Metal Coordination

The 4-hydroxy-6-methylpyrimidine ring of the target compound functions as a bidentate chelator for divalent metal ions (Zn²⁺, Mg²⁺, Fe²⁺) through its endocyclic N3 and deprotonated 4-O atoms. This property makes the compound suitable for screening against metalloenzymes—including matrix metalloproteinases, histone deacetylases, and viral integrases—where metal chelation is a proven inhibitory mechanism . The (4,6-dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid analog (CAS 87125-95-9) lacks this coordination capability and would be expected to show attenuated or absent inhibitory activity in metalloenzyme assays that require bidentate metal ligation for potency [1].

High-Throughput Screening of GPCR and Enzyme Targets with Improved Aqueous Solubility over High-logP Analogs

With an estimated logP of 1.4–1.9—approximately 1.0–1.5 log units lower than the 4,6-dimethyl analog (estimated logP ≈ 2.9)—the target compound is predicted to exhibit superior aqueous solubility, reducing the need for high DMSO concentrations in biochemical and cell-based HTS assays . The compound has already been profiled in multiple HTS campaigns at the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center against targets including RGS4, mu-opioid receptor (OPRM1), ADAM17, and muscarinic M1 receptor (CHRM1), indicating broad compatibility with fluorescence-based and luminescence-based assay formats [1]. Procurement for HTS libraries should favor this lower-logP, hydroxylated scaffold over the 4,6-dimethyl analog, which carries a higher risk of compound precipitation and non-specific binding at screening concentrations above 10 μM.

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